molecular formula C18H21NO4 B6380516 5-(4-BOC-Aminophenyl)-2-methoxyphenol CAS No. 1262002-31-2

5-(4-BOC-Aminophenyl)-2-methoxyphenol

Cat. No.: B6380516
CAS No.: 1262002-31-2
M. Wt: 315.4 g/mol
InChI Key: VLEMYIHQCZHRTE-UHFFFAOYSA-N
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Description

5-(4-BOC-Aminophenyl)-2-methoxyphenol is a chemical compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. The compound consists of a phenol group substituted with a methoxy group at the 2-position and a 4-BOC-aminophenyl group at the 5-position. The BOC (tert-butoxycarbonyl) group is commonly used as a protecting group for amines in organic synthesis.

Properties

IUPAC Name

tert-butyl N-[4-(3-hydroxy-4-methoxyphenyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-18(2,3)23-17(21)19-14-8-5-12(6-9-14)13-7-10-16(22-4)15(20)11-13/h5-11,20H,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLEMYIHQCZHRTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=C(C=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-BOC-Aminophenyl)-2-methoxyphenol typically involves the protection of the amine group with a BOC group, followed by the introduction of the methoxy and phenol groups. One common method involves the following steps:

    Protection of the amine group: The amine group is protected using di-tert-butyl dicarbonate ((BOC)2O) in the presence of a base such as sodium hydroxide (NaOH) or sodium hydride (NaH).

    Formation of the phenol group: The phenol group can be introduced through a nucleophilic aromatic substitution reaction.

    Introduction of the methoxy group: The methoxy group is typically introduced via methylation using reagents such as methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-BOC-Aminophenyl)-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOCH2CH3) are used.

Major Products

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Various substituted phenols

Scientific Research Applications

5-(4-BOC-Aminophenyl)-2-methoxyphenol has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(4-BOC-Aminophenyl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The BOC-protected amine group can be deprotected under acidic conditions to release the free amine, which can then interact with biological targets such as enzymes or receptors. The methoxy and phenol groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-BOC-Aminophenyl)-5-methoxybenzoic acid
  • 4-BOC-Aminophenol
  • 2-Methoxyphenol

Uniqueness

5-(4-BOC-Aminophenyl)-2-methoxyphenol is unique due to the presence of both the BOC-protected amine and methoxy groups, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it offers a distinct combination of functional groups that can be exploited for targeted synthesis and research applications.

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